3-(1H-Imidazol-1-Yl)-1-Phenylpropan-1-Amine
Overview
Description
3-(1H-Imidazol-1-Yl)-1-Phenylpropan-1-Amine is a compound that contains an imidazole ring, which is a five-membered aromatic ring structure with nitrogen atoms at the 1 and 3 positions and carbon atoms at the 2, 4, and 5 positions . Imidazole derivatives have many applications in the fields of pharmacology and chemistry .
Synthesis Analysis
Imidazole derivatives can be synthesized from the condensation reaction of 3-(1H-imidazol-1-yl)propan-1-amine and various aldehydes . The absence of signals belonging to the NH2 group in the Fourier transform infrared (FTIR) spectra of the synthesized compounds is an important evidence of this reaction .Molecular Structure Analysis
The molecular structure of 3-(1H-Imidazol-1-Yl)-1-Phenylpropan-1-Amine and similar compounds can be characterized by spectroscopic methods such as FTIR, proton and carbon-13 nuclear magnetic resonance (1H- and 13C-NMR) . Theoretical studies of these compounds can be carried out by density functional theory (DFT) computations .Scientific Research Applications
Anti-Candida Activity
One of the notable applications of this compound is its anti-Candida activity . A derivative, specifically (E)-3-(1H-imidazol-1-yl)-1-phenylpropan-1-one O-4-chlorobenzoyl oxime, has shown to be more potent than both fluconazole and miconazole as an anti-Candida albicans agent .
Antitumor Activity
Several iridium complexes containing 3-(1H-Imidazol-1-Yl)-1-Phenylpropan-1-Amine have been prepared and tested for their antitumor activity . These complexes have shown high antitumor activity at nanomolar and micromolar concentrations in both in vitro and in vivo tests .
Agricultural Applications
In agriculture, a complex derived from this compound stimulated both shoot and root growth in three varieties of wheat, indicating its potential as a growth stimulant .
Synthesis of Novel Compounds
The compound serves as a precursor in the synthesis of novel compounds through reactions like Claisen–Schmidt condensation, which can yield new compounds with potential applications in various fields including medicinal chemistry .
Functionalization for Material Science
As an arylimidazole derivative, it has multiple functional groups that are readily available for further functionalization. This makes it valuable for material science applications where specific properties are desired .
Safety and Hazards
Future Directions
The future directions for research on 3-(1H-Imidazol-1-Yl)-1-Phenylpropan-1-Amine and similar compounds could involve further exploration of their therapeutic properties. Given the diverse biological activities of imidazole derivatives, they could be potential candidates for the development of new drugs .
properties
IUPAC Name |
3-imidazol-1-yl-1-phenylpropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c13-12(11-4-2-1-3-5-11)6-8-15-9-7-14-10-15/h1-5,7,9-10,12H,6,8,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCQUTABEOMKBTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCN2C=CN=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20406747 | |
Record name | 3-(1H-Imidazol-1-Yl)-1-Phenylpropan-1-Amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20406747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-Imidazol-1-Yl)-1-Phenylpropan-1-Amine | |
CAS RN |
93906-75-3 | |
Record name | 3-(1H-Imidazol-1-Yl)-1-Phenylpropan-1-Amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20406747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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